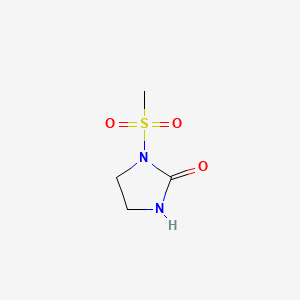

1-Methanesulfonyl-2-imidazolidinone

Description

Overview of the Imidazolidinone Class and its Significance

Imidazolidinones are a class of five-membered heterocyclic compounds structurally related to imidazolidine (B613845). wikipedia.org They contain a saturated C3N2 nucleus with a urea (B33335) or amide functional group at the 2 or 4 position. wikipedia.org The 2-imidazolidinones are cyclic derivatives of urea. wikipedia.org

This class of compounds is significant in various areas of chemistry and pharmacology. For instance, 1,3-Dimethyl-2-imidazolidinone is utilized as a polar aprotic solvent and a Lewis base. wikipedia.org Certain imidazolidinone derivatives are integral to the structure of various pharmaceuticals, including the antibiotic azlocillin (B1666447) and the antihypertensive drug imidapril. wikipedia.org In the field of organocatalysis, 4-imidazolidinones are known to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which is a key activation step in many reactions. wikipedia.org Furthermore, imidazolones, which are oxo derivatives of imidazoline, include compounds like imazaquin, a widely used herbicide. wikipedia.org

The diverse applications of the imidazolidinone scaffold highlight its importance as a privileged structure in the development of new chemical entities and functional materials.

Contextualizing 1-Methanesulfonyl-2-imidazolidinone within Fine Chemical Synthesis

Within the broader class of imidazolidinones, this compound stands out as a crucial intermediate in fine chemical synthesis, particularly in the pharmaceutical industry. chembk.comgoogle.com It is a key precursor in the synthesis of 1-chloroformyl-3-methylsulfonyl-2-imidazolidinone, which is an important intermediate for producing the third-generation penicillin, mezlocillin. google.compatsnap.com The methanesulfonyl group enhances the compound's reactivity and can influence its biological activity, making it a valuable component in drug development. cymitquimica.com

The synthesis of this compound itself has been a subject of research to develop efficient and scalable methods. A common approach involves the reaction of 2-imidazolidinone with methanesulfonyl chloride. google.comgoogle.com Different methodologies have been explored to optimize this reaction, including the use of organic bases as acid-capturing agents and various anhydrous organic solvents to ensure mild reaction conditions and high yields, making it suitable for industrial-scale production. google.comgoogle.com

The compound's utility extends beyond pharmaceuticals into material science, where its incorporation into polymer formulations can enhance thermal stability and mechanical properties. It also finds use in biochemical research as a reagent in assays to study enzyme activities and protein interactions.

Chemical Profile of this compound

| Property | Value | Source |

| CAS Number | 41730-79-4 | cas.org |

| Molecular Formula | C4H8N2O3S | nih.gov |

| Molecular Weight | 164.19 g/mol | nih.gov |

| Melting Point | 188-190°C | chembk.com |

| Appearance | Solid | cymitquimica.com |

| SMILES | CS(=O)(=O)N1CCNC1=O | nih.gov |

| InChIKey | WTCUHYRXLIHSLY-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c1-10(8,9)6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCUHYRXLIHSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194526 | |

| Record name | 1-(Methylsulphonyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41730-79-4 | |

| Record name | 1-(Methylsulfonyl)-2-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41730-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulphonyl)imidazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041730794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methylsulphonyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylsulphonyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Methylsulfonyl)-2-imidazolidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S926M444G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methanesulfonyl 2 Imidazolidinone

Historical and Current Synthetic Routes to 1-Methanesulfonyl-2-imidazolidinone

The production of this compound has evolved from high-temperature, solvent-free reactions to more controlled, solvent-based methods that offer higher yields and are better suited for large-scale manufacturing.

The primary and most direct method for synthesizing this compound involves the N-sulfonylation of a 2-imidazolidinone precursor.

A historically cited method involves the direct reaction of 2-imidazolidinone with methanesulfonyl chloride. google.comgoogle.com In this approach, the two reactants are mixed and heated to high temperatures, typically between 80°C and 120°C, for 2 to 5 hours. google.comgoogle.com After the reaction, water is added to recrystallize the product. However, this solvent-free method presents several challenges for industrial application, including high reaction temperatures, poor heat and mass transfer in the later, non-homogeneous stages of the reaction, and lower product yields. google.com

Current, more advanced synthetic routes utilize 2-imidazolidinone and methanesulfonyl chloride as the primary raw materials but incorporate an anhydrous organic solvent and an organic base that acts as an acid-capturing agent. google.comgoogle.com This method represents a significant improvement, offering milder process conditions, simpler operation, higher reaction yields, and lower production costs, making it highly suitable for industrial-scale production. google.comresearchgate.net The general reaction involves dissolving 2-imidazolidinone and the base in the solvent, followed by the dropwise addition of methanesulfonyl chloride. The reaction proceeds at a controlled temperature, after which the solvent is recovered and the product is purified by recrystallization. google.com

The efficiency of the solvent-based synthesis of this compound is highly dependent on the choice of reagents and reaction conditions. Research has focused on optimizing the selection of the organic base and the anhydrous solvent to maximize yield and purity.

The molar ratio of the reactants is a key parameter, with a typical ratio of 2-imidazolidinone to methanesulfonyl chloride to organic base being 1 : 1–2 : 1–3. google.com The reaction temperature is generally maintained between 10°C and 80°C, with reaction times ranging from 2 to 7 hours. google.com

A variety of organic bases and solvents have been successfully employed, each combination affecting the reaction parameters and final yield. Tertiary amines like triethylamine (B128534) and pyridine (B92270) are commonly used as acid-capturing agents. The choice of solvent is broad, including aromatic hydrocarbons, chlorinated hydrocarbons, and ethers.

The following interactive table summarizes the outcomes of various combinations of bases and solvents as detailed in patent literature. google.com

| Organic Base | Anhydrous Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Triethylamine | Benzene | 40 | 5 | 77 | 191.0–191.5 |

| Triethylamine | Chloroform | 40 | 1 | 78 | 191.2–191.9 |

| Triethylamine | Tetrahydrofuran (THF) | 40 | 5 | 80 | 191.0–191.5 |

| Pyridine | Cyclohexane | 40 | 1.5 | 76 | 190.8–191.7 |

| Pyridine | Dioxane | 80 | 3 | 79 | 190.9–191.3 |

| Pyridine | Carbon Tetrachloride | 50 | 4 | 76 | 191.2–191.6 |

| Dimethylformamide (DMF) | Toluene | 80 | 4 | 78.5 | 191.0–191.2 |

Novel Approaches and Advanced Synthetic Strategies for this compound Production

While the optimized one-pot reaction using a base and solvent is the current standard for industrial production, the broader field of sulfonamide synthesis offers insights into potential future strategies. These advanced methods aim to improve efficiency, safety, and environmental impact.

One such advanced strategy involves the use of sulfur dioxide substitutes like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com This approach, based on sulfur dioxide insertion, provides an alternative to traditional methods and is compatible with a wide range of functional groups. thieme-connect.com Another innovative, one-pot method generates sulfonamides directly from unactivated carboxylic acids and amines, leveraging copper ligand-to-metal charge transfer (LMCT) to first create a sulfonyl chloride intermediate that then reacts with an amine. nih.govacs.org Although not yet specifically applied to this compound, these methods represent the forefront of sulfonamide synthesis and could potentially be adapted for its production.

Mechanistic Investigations of this compound Formation

The formation of this compound from 2-imidazolidinone and methanesulfonyl chloride proceeds via a nucleophilic substitution mechanism. youtube.com In this reaction, the nitrogen atom of the 2-imidazolidinone ring acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. youtube.com This is analogous to a nucleophilic acyl substitution.

The reaction is facilitated by a non-nucleophilic base, such as triethylamine or pyridine, whose primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. youtube.com

An alternative mechanistic pathway for reactions involving methanesulfonyl chloride has been proposed, which involves an initial E1cb elimination. Upon treatment with a base like triethylamine, methanesulfonyl chloride can eliminate HCl to form a highly reactive and transient intermediate known as sulfene (B1252967) (CH₂=SO₂). wikipedia.org This sulfene intermediate is then rapidly attacked by the nucleophile—in this case, the 2-imidazolidinone—followed by a proton transfer to yield the final sulfonamide product. wikipedia.org Therefore, the synthesis of this compound may proceed through either a direct nucleophilic substitution at the sulfur center or via the formation of a sulfene intermediate, depending on the specific reaction conditions.

Chemical Reactivity and Derivatization Studies of 1 Methanesulfonyl 2 Imidazolidinone

Nucleophilic Characteristics of the Imidazolidinone Moiety in 1-Methanesulfonyl-2-imidazolidinone

The imidazolidinone ring contains two nitrogen atoms. The nitrogen at the 1-position is directly bonded to the strongly electron-withdrawing methanesulfonyl group, which significantly suppresses its nucleophilicity. Consequently, the nitrogen atom at the 3-position retains its lone pair of electrons and serves as the primary nucleophilic center in the molecule.

This nucleophilicity is most notably demonstrated in reactions with strong electrophiles. For instance, the synthesis of key intermediates often involves the reaction of the N-3 nitrogen. A pivotal example is its reaction with phosgene (B1210022), where the N-3 nitrogen attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of a new N-carbonyl bond. chemicalbook.com This reactivity highlights the availability of the N-3 nitrogen for acylation and related transformations, making this compound a valuable building block for introducing the methanesulfonyl-imidazolidinone scaffold.

Electrophilic Activation and Substitution Reactions of this compound

Furthermore, the methanesulfonyl group is recognized as an effective leaving group in nucleophilic substitution reactions. This characteristic allows for the replacement of the entire -SO₂CH₃ group under specific reaction conditions, providing a pathway to further functionalize the 1-position of the imidazolidinone ring. The compound is also susceptible to other transformations, such as oxidation reactions that can modify the sulfonyl group, and reduction reactions capable of converting the methanesulfonyl group.

Synthesis of Key Derivatives from this compound

The unique reactivity of this compound allows it to serve as a direct precursor to a variety of functionalized derivatives. These derivatives are often important intermediates in the synthesis of more complex molecules, particularly pharmaceuticals.

A principal derivative synthesized from this compound is 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI). chemicalbook.com This transformation is achieved by reacting this compound with phosgene. chemicalbook.com In this reaction, the nucleophilic N-3 nitrogen attacks the phosgene molecule, resulting in the introduction of a highly reactive chlorocarbonyl group at the 3-position. chemicalbook.com

CMI is a solid with a melting point of 168-173 °C and is characterized by its high electrophilicity, primarily at the carbonyl carbon of the chlorocarbonyl group. sigmaaldrich.com This reactivity makes it an excellent acylating agent and a crucial intermediate for peptide coupling reactions and the synthesis of third-generation penicillins like Mezlocillin. chemicalbook.comgoogle.com

The synthetic utility of this compound extends beyond CMI, primarily through the subsequent reactions of its activated derivatives. The synthesis of the antibiotic Mezlocillin serves as a prime example. chemicalbook.com This process involves the acylation of ampicillin (B1664943) with 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI) in the presence of a base such as triethylamine (B128534). chemicalbook.com The amino group of the ampicillin molecule acts as a nucleophile, attacking the electrophilic carbonyl of the CMI, thereby forming a stable amide bond and completing the synthesis of the complex antibiotic. chemicalbook.com This demonstrates a multi-step derivatization pathway originating from this compound.

Further functionalization can be explored through various cascade reactions, although many synthetic routes reported in the literature focus on building the imidazolidinone ring system from different precursors rather than derivatizing a pre-formed this compound. rsc.orgresearchgate.net

Applications of 1 Methanesulfonyl 2 Imidazolidinone in Organic Synthesis

1-Methanesulfonyl-2-imidazolidinone as a Versatile Building Block

This compound serves as a versatile intermediate in the synthesis of a range of chemical structures, particularly in the creation of sulfonamide derivatives and other heterocyclic scaffolds. The presence of the methanesulfonyl group enhances the chemical reactivity of the molecule, making it a valuable component in constructing larger, more complex compounds. cymitquimica.com Its structure is foundational in synthetic pathways that require the introduction of the imidazolidinone moiety.

The synthesis of this compound itself is typically achieved through the reaction of 2-imidazolidinone with methanesulfonyl chloride. google.comgoogle.com This process can be conducted in an anhydrous organic solvent using an organic base as an acid-capturing agent. google.comgoogle.com Variations of this synthesis exist, such as using methanesulfonic anhydride, which can be advantageous in aligning with green chemistry principles by reducing hazardous byproducts. The resulting compound is a stable, solid material, which makes it a convenient building block for further chemical transformations. cas.org

Table 1: Synthesis of this compound

| Reactants | Reagents/Solvents | Key Conditions | Product |

|---|---|---|---|

| 2-Imidazolidinone, Methanesulfonyl chloride | Organic base, Anhydrous organic solvent | Reaction temperature of 10–80 °C | This compound |

This table summarizes a common synthetic route to the title compound. google.comgoogle.com

Intermediacy in Pharmaceutical Synthesis

The utility of this compound is particularly prominent in the pharmaceutical industry, where it functions as a critical intermediate in the production of various medicinal compounds. chembk.com Its incorporation into drug molecules can influence properties such as solubility and bioavailability.

Role of this compound in Antibiotic Production (e.g., Mezlocillin)

A primary and well-documented application of this compound is its role in the synthesis of Mezlocillin, a broad-spectrum acylureido-penicillin antibiotic. wikipedia.orgnih.gov Mezlocillin is effective against a range of Gram-positive and Gram-negative bacteria. wikipedia.orgnih.gov

In the synthesis of Mezlocillin, this compound is not directly incorporated into the final structure but serves as a crucial precursor to a key reagent. chemicalbook.com It is first converted to 1-chlorocarbonyl-3-methylsulphonyl-2-imidazolidone. google.comchemicalbook.com This is achieved by reacting this compound with phosgene (B1210022). wikipedia.orgchemicalbook.com The resulting chlorocarbonyl compound is then used to acylate the amino group of ampicillin (B1664943), which leads to the formation of Mezlocillin. nih.govchemicalbook.com

Table 2: Synthetic Pathway to Mezlocillin

| Step | Starting Material | Key Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Imidazolidinone | Methanesulfonyl chloride | This compound |

| 2 | This compound | Phosgene | 1-Chlorocarbonyl-3-methylsulphonyl-2-imidazolidone |

| 3 | Ampicillin | 1-Chlorocarbonyl-3-methylsulphonyl-2-imidazolidone | Mezlocillin |

This table outlines the multi-step synthesis of Mezlocillin, highlighting the intermediacy of this compound. wikipedia.orgnih.govchemicalbook.com

Precursors for Other Biologically Active Compounds

Beyond its established role in antibiotic manufacturing, the this compound scaffold is a building block for other compounds with potential biological activity. cymitquimica.com The imidazolidinone core is a structural feature found in a number of pharmacologically active agents. nih.govresearchgate.net Researchers in medicinal chemistry utilize this compound due to the enhanced reactivity conferred by the methylsulfonyl group, which facilitates its use in developing new potential therapeutics. cymitquimica.com Derivatives are of interest for their potential antimicrobial and anti-inflammatory properties, making this compound a valuable starting point for drug discovery programs. cymitquimica.com

Contributions to Agrochemical Research

The application of this compound and its derivatives extends into the field of agrochemicals. The core structure can be modified to develop new active ingredients for crop protection products.

Derivatization of this compound for Herbicide and Fungicide Development

Research has shown that derivatives of this compound can exhibit herbicidal properties. Specifically, certain derivatives have demonstrated effectiveness against broadleaf weeds. The imidazolidinone ring system is a component of various known herbicides. atamanchemicals.com Furthermore, the compound serves as an intermediate in the creation of fungicides, which are used to control pathogenic fungi on crops. atamanchemicals.com Studies on related imidazolidine (B613845) derivatives have confirmed their potential as fungitoxic agents against various plant pathogens. researchgate.net The derivatization of this compound allows for the synthesis of novel molecules that can be screened for potent and selective herbicidal and fungicidal activity.

Analytical Research Methodologies for 1 Methanesulfonyl 2 Imidazolidinone and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 1-Methanesulfonyl-2-imidazolidinone, providing the necessary resolution to separate the main component from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the assay and impurity profiling of this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification.

A common approach for analyzing this compound is through reverse-phase (RP) HPLC. sielc.com Method development focuses on selecting an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For instance, a method for 1-(Methylsulphonyl)imidazolidin-2-one utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detectors. sielc.com

For related imidazolidinone derivatives, such as 1-Acetyl-2-imidazolidinone, a genotoxic impurity found in some pharmaceutical products, specific RP-HPLC methods have been developed and validated. impactfactor.orgresearchgate.net These methods often use C18 columns and a mobile phase of water and acetonitrile, sometimes in a gradient elution mode to effectively separate the impurity from the active pharmaceutical ingredient. impactfactor.orgresearchgate.net Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 215 nm for 1-Acetyl-2-imidazolidinone. impactfactor.org

The following table outlines typical parameters for an HPLC method developed for imidazolidinone compounds.

| Parameter | Typical Conditions |

| Column | Reverse-Phase C18 or Biphenyl (e.g., 250 mm x 4.6 mm, 5 µm) sielc.comimpactfactor.org |

| Mobile Phase | A: Water with 0.05% Formic Acid or Phosphate Buffer sielc.comnih.gov B: Acetonitrile sielc.comimpactfactor.org |

| Elution Mode | Isocratic or Gradient nih.govgoogle.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 215-274 nm impactfactor.orgnih.gov |

| Injection Volume | 20-50 µL nih.gov |

| Column Temperature | 25-40 °C |

For the detection and quantification of trace-level impurities, particularly those that may be genotoxic, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. nih.gov UPLC technology utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, faster analysis times, and increased sensitivity. nih.gov

When coupled with a tandem mass spectrometer, the UPLC system allows for the selective monitoring of specific ions. The method operates by separating compounds on the UPLC column, which then enter the mass spectrometer where they are ionized. The first mass analyzer (Q1) selects a specific parent ion for the compound of interest, which is then fragmented in a collision cell. A second mass analyzer (Q3) detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling the quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.gov

This technique is invaluable for controlling potentially mutagenic impurities, where acceptable limits can be extremely low (e.g., in the µg/g range). nih.gov While a specific UPLC-MS/MS method for this compound is not widely published, the principles are readily applicable, and such methods are standard for trace analysis in pharmaceutical development. nih.govnih.gov

Advanced Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for accurate analysis, especially when dealing with complex matrices or reactive impurities. Derivatization is a key strategy used to enhance the detectability or chromatographic behavior of target analytes.

The synthesis of certain imidazolidinone derivatives may involve highly reactive intermediates, such as acyl chlorides. For example, a potential impurity related to the synthesis of some ureas is 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride. nih.gov Acyl chlorides are notoriously difficult to analyze directly due to their high reactivity and instability, especially in the presence of nucleophilic solvents like water or methanol (B129727) often used in RP-HPLC. researchgate.net

To overcome this, a derivatization strategy is employed to convert the reactive acyl chloride into a stable, easily quantifiable compound. Esterification is a common and effective approach. The sample containing the acyl chloride impurity is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a non-nucleophilic base. The acyl chloride is converted to its corresponding stable ester, which is less reactive and has excellent chromatographic properties. This derivative can then be analyzed using standard techniques like HPLC-UV or GC-MS. This approach prevents the degradation of the impurity during analysis and allows for accurate quantification.

Hydrolysis can be utilized as an analytical tool to study the stability of imidazolidinone compounds or as a derivatization method. unifr.ch Imidazolidinones can undergo hydrolysis, cleaving the ring structure under certain conditions, particularly in acidic or basic aqueous solutions. unifr.chresearchgate.net

By intentionally forcing the hydrolysis of this compound under controlled conditions (e.g., specific pH and temperature), the resulting degradation products can be quantified. This approach can be used to:

Establish Stability Profiles: The rate of hydrolysis can be monitored over time to understand the compound's stability in various environments.

Indirect Quantification: By measuring the appearance of a specific hydrolysis product, one can indirectly determine the initial concentration of the parent compound.

Studies on similar imidazolidinones have shown that the rate of hydrolysis is strongly influenced by pH and the substituents on the imidazolidinone ring. unifr.ch The analysis is typically carried out by quenching the hydrolysis reaction at various time points and analyzing the mixture by HPLC.

Method Validation Parameters for Analytical Purity and Impurity Determination

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For methods used to determine the purity and impurities of this compound, validation must be performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.eu The key validation parameters are summarized below.

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is demonstrated by showing that there is no interference at the retention time of the main peak or impurity peaks. europa.eu |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, the range should typically span from the reporting level to 120% of the specification limit. europa.eu |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte (spiking) in a sample matrix. europa.eu |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day, inter-analyst, or inter-equipment variability). europa.eu Results are expressed as the Relative Standard Deviation (%RSD). impactfactor.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on the signal-to-noise ratio (typically 3:1). impactfactor.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on the signal-to-noise ratio (typically 10:1). nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). nih.gov It provides an indication of its reliability during normal usage. |

Assessment of Sensitivity, Selectivity, and Linearity

The validation of an analytical method is crucial to guarantee reliable and accurate results. For the quantitative determination of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. The method's performance is rigorously assessed through several key parameters.

Sensitivity is established by determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Selectivity demonstrates the method's ability to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing placebo samples and spiked samples to ensure no interfering peaks are observed at the retention time of this compound.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by analyzing a series of solutions of known concentrations and performing a linear regression analysis. The correlation coefficient (r²) is expected to be close to 1.

Below is an illustrative data table summarizing typical validation parameters for an HPLC-UV method for the quantification of this compound.

| Parameter | Specification | Typical Result |

| Linearity Range | Reportable Range | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.5 µg/mL |

| Selectivity | No interference at the retention time of the analyte | Complies |

Evaluation of Accuracy, Precision, and Robustness

Beyond sensitivity and linearity, a validated analytical method must be accurate, precise, and robust.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on samples spiked with known amounts of the analyte. The recovery is expressed as a percentage of the known amount recovered.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. Typical variations include changes in the mobile phase composition, pH, flow rate, and column temperature.

An example of accuracy and precision data for the analysis of this compound is presented in the table below.

| Parameter | Level | Acceptance Criteria | Typical Result |

| Accuracy (Recovery) | 80% | 98.0% - 102.0% | 99.5% |

| 100% | 98.0% - 102.0% | 100.2% | |

| 120% | 98.0% - 102.0% | 99.8% | |

| Precision (RSD) | Repeatability (Intra-day) | ≤ 2.0% | 0.8% |

| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% | |

| Robustness | Deliberate changes in method parameters | No significant impact on results | Complies |

Impurity Profiling and Control in Pharmaceutical Drug Substances

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and quality of the final product. This is particularly important for genotoxic impurities, which have the potential to damage DNA and are therefore regulated to very low levels.

Determination of 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone as a Potential Genotoxic Impurity

In the synthesis of certain pharmaceuticals, such as the antibiotic Mezlocillin, this compound is a key starting material. bohrium.com A critical intermediate and potential genotoxic impurity in this process is 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI). bohrium.com Due to its acyl chloride moiety, CMI is considered a potential genotoxic impurity that requires strict control to mitigate any risk to patients. bohrium.com

The determination of such impurities at trace levels presents significant analytical challenges. Conventional HPLC methods often lack the required sensitivity for detection at the parts-per-million (ppm) level. bohrium.com To overcome this, highly sensitive analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are employed. bohrium.com

Given the high reactivity of the acyl chloride in CMI, direct analysis can be problematic. A derivatization strategy, such as esterification to convert CMI into a more stable derivative, can be utilized to enable accurate and reliable quantification. bohrium.com A study on the determination of CMI in Mezlocillin reported a validated UPLC-MS/MS method with the following performance characteristics. bohrium.com

| Parameter | Result |

| Limit of Detection (LOD) | 0.014 ppm |

| Limit of Quantitation (LOQ) | 0.02 ppm |

This high sensitivity is crucial for ensuring that the level of the genotoxic impurity is well below the accepted threshold of toxicological concern (TTC), which is often in the range of a few micrograms per day.

Quality Control Applications in Pharmaceutical Manufacturing Processes

The robust quality control of this compound as a starting material is the first line of defense in preventing the formation and carry-over of impurities like 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone into the final drug substance. This involves rigorous testing of the starting material for its purity and the presence of any related substances.

The validated analytical methods for both the starting material and the potential genotoxic impurity are integral to the quality control strategy throughout the manufacturing process. These methods are applied for:

In-process controls: Monitoring the progress of the reaction and the formation of impurities at various stages of the synthesis.

Release testing of intermediates: Ensuring that the quality of intermediates meets the required specifications before they are used in subsequent steps.

Final drug substance testing: Confirming that the level of any genotoxic impurities in the final active pharmaceutical ingredient (API) is below the stringent regulatory limits.

By implementing these comprehensive analytical control strategies, pharmaceutical manufacturers can ensure the consistent quality and safety of their products.

Theoretical and Computational Studies on 1 Methanesulfonyl 2 Imidazolidinone

Quantum Chemical Calculations of Molecular Structure and Conformation

While detailed, peer-reviewed studies focusing specifically on the comprehensive conformational analysis of 1-Methanesulfonyl-2-imidazolidinone are not widely available in the searched literature, computational property data has been generated and is available in public databases. nih.gov These calculations provide a theoretical foundation for the molecule's physical and chemical characteristics. Key computed properties are summarized below.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈N₂O₃S | PubChem nih.gov |

| Molecular Weight | 164.19 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 74.9 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| XLogP3 | -1.1 | PubChem nih.gov |

This table is generated based on data from PubChem and is for informational purposes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a critical tool for mapping the energetic pathways of chemical reactions, including the identification of fleeting transition states. bath.ac.uk this compound serves as a key intermediate in the synthesis of other important chemical compounds. For instance, it is synthesized from 2-imidazolidinone and methanesulfonyl chloride, often in the presence of an organic base like pyridine (B92270) or triethylamine (B128534). google.com It is subsequently used to produce 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone, an important intermediate for the semi-synthetic penicillin, Mezlocillin.

Detailed computational studies modeling the specific reaction mechanisms and transition states for the synthesis and subsequent reactions of this compound are not prominently featured in the available research. However, the general approach for such a study would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants convert into products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Analyzing Intermediates: Characterizing the structure and stability of any intermediate compounds formed during the reaction.

Modern computational models, often combining quantum mechanics with machine learning, can now predict transition state structures with increasing speed and accuracy, providing chemists with crucial insights for designing new reactions and catalysts. nih.gov

Prediction of Reactivity and Selectivity in Organic Transformations

The reactivity and selectivity of this compound in organic reactions are dictated by its electronic structure. The molecule possesses several key features that computational methods can analyze to predict its chemical behavior.

The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group. This has a significant impact on the molecule's reactivity:

It increases the electrophilicity of the molecule, particularly at the sulfonyl group itself.

It activates the adjacent nitrogen atom (N-1) for nucleophilic attack.

Computational techniques like the analysis of Molecular Electrostatic Potential (MEP) are frequently used to predict reactive sites. An MEP map visually displays the electron density on the surface of a molecule, with electron-rich (nucleophilic) areas typically colored red and electron-poor (electrophilic) areas colored blue. While a specific MEP map for this compound is not available in the searched literature, such an analysis would likely show a significant electron deficiency around the sulfur atom and the carbonyl carbon, marking them as primary sites for nucleophilic attack. Conversely, the oxygen atoms of the sulfonyl and carbonyl groups would be identified as electron-rich, nucleophilic sites. researchgate.netresearchgate.net

Furthermore, computational analysis can explain selectivity in reactions. For instance, in nucleophilic substitution reactions, steric hindrance from the imidazolidinone ring is predicted to direct incoming nucleophiles to attack the sulfonamide nitrogen. This type of prediction, combining electronic and steric effects, is a key strength of computational modeling in organic chemistry.

Future Research Perspectives for 1 Methanesulfonyl 2 Imidazolidinone

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-Methanesulfonyl-2-imidazolidinone typically involves the reaction of 2-imidazolidinone with methanesulfonyl chloride. google.com One established method utilizes an organic base as an acid-capturing agent in an anhydrous organic solvent. google.com This process is considered suitable for large-scale production due to its mild conditions and high yields. google.com Another approach involves directly reacting 2-imidazolidinone and methanesulfonyl chloride and then heating the mixture. google.compatsnap.com

Future research should prioritize the development of more sustainable and environmentally benign synthetic methodologies, aligning with the principles of green chemistry. Key areas for investigation include:

Green Solvents and Catalysts: Research into replacing conventional organic solvents with greener alternatives is crucial. The exploration of recyclable catalysts, such as indium (III) chloride which has been used for other imidazolidinone derivatives, could significantly reduce waste and environmental impact. researchgate.net

Energy-Efficient Methodologies: The adoption of techniques like microwave-assisted synthesis could offer substantial advantages. Microwave irradiation is known to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Atom Economy: Future synthetic strategies should aim to maximize atom economy, a core principle of green chemistry, by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov This involves minimizing the use of protecting groups and developing more direct synthetic pathways.

One-Pot Synthesis: Designing pseudo-multicomponent, one-pot protocols could streamline the synthesis process. mdpi.com Such methods, which combine multiple reaction steps in a single vessel, can reduce waste, save time, and decrease the consumption of raw materials. patsnap.commdpi.com

Table 1: Comparison of Synthetic Methodologies for Imidazolidinone Derivatives

| Parameter | Conventional Synthesis | Potential Sustainable Routes |

|---|---|---|

| Solvents | Anhydrous organic solvents google.com | Green solvents (e.g., water, ionic liquids) |

| Catalysts | Organic bases (e.g., triethylamine (B128534), pyridine) patsnap.com | Recyclable catalysts (e.g., InCl3) researchgate.net |

| Energy Source | Conventional heating (10–120 °C) google.compatsnap.com | Microwave irradiation researchgate.net |

| Reaction Time | 2–7 hours google.com | Potentially shorter reaction times researchgate.net |

| Yield | 76-80% patsnap.com | Potentially improved yields researchgate.net |

| Sustainability | Moderate | High |

Exploration of Untapped Applications in Catalysis and Materials Science

While this compound is primarily recognized as a pharmaceutical intermediate, its unique chemical structure suggests potential applications in catalysis and materials science that remain unexplored. google.compatsnap.com Its polar nature, conferred by the sulfonyl and urea (B33335) moieties, could be advantageous.

Future research in this domain could focus on:

Novel Solvents: A related compound, 1,3-Dimethyl-2-imidazolidinone (DMI), is used as a high-boiling polar aprotic solvent with high thermal and chemical stability. mitsuichemicals.comwikipedia.org Investigations could determine if this compound possesses similar or superior solvent properties for specific chemical reactions or formulations.

Ligand Development in Catalysis: The nitrogen and oxygen atoms within the imidazolidinone ring could act as coordination sites for metal ions. Research could explore the synthesis of metal complexes where this compound or its derivatives serve as ligands for various catalytic transformations.

Polymer Science: The bifunctional nature of the imidazolidinone ring presents opportunities for its use as a monomer or a modifying agent in polymer synthesis. The incorporation of this moiety could impart desirable properties such as improved thermal stability, polarity, or solubility to polymers. Its use as an additive in polymer formulations is also a potential area of study. mitsuichemicals.com

Innovative Analytical Strategies for Enhanced Detection and Characterization

The robust characterization and sensitive detection of this compound are essential for quality control in its synthesis and for exploring its potential new applications. Standard characterization techniques for imidazolidine (B613845) derivatives include spectroscopic methods like Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. annalsofrscb.ro

Future research should aim to develop more advanced and innovative analytical strategies:

Trace Analysis: There is a need for highly sensitive methods to detect and quantify trace amounts of this compound in complex matrices, such as environmental or biological samples. This could involve coupling separation techniques like liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS). eurofins.comusgs.govepa.gov The development of solid-phase extraction (SPE) protocols can aid in sample pre-concentration and cleanup, enhancing detection limits. eurofins.com

Advanced Structural Elucidation: For comprehensive characterization of the compound and its potential analogs or byproducts, advanced techniques are necessary. This includes high-resolution mass spectrometry for precise mass determination and two-dimensional NMR techniques for unambiguous structural assignment.

Solid-State Characterization: To understand its physical properties, which are crucial for materials science applications, advanced solid-state characterization methods could be employed. Techniques such as X-ray diffraction (XRD) can provide information about its crystal structure, while scanning probe microscopy (SPM) can reveal surface morphology and properties at the nanoscale. mdpi.comepfl.ch

Table 2: Analytical Techniques for the Characterization and Detection of this compound

| Technique | Application | Potential Innovation |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation of imidazolidine derivatives annalsofrscb.ro | 2D NMR for complex analog characterization. |

| FT-IR Spectroscopy | Identification of functional groups annalsofrscb.ro | In-situ reaction monitoring. |

| LC-MS/MS | Quantification of related compounds (sulfonylureas) epa.gov | Development of validated methods for trace analysis in biological and environmental matrices. |

| GC/MS | Separation and identification of organic compounds usgs.gov | Derivatization strategies to improve volatility and sensitivity. |

| Solid-Phase Extraction (SPE) | Sample cleanup and pre-concentration eurofins.com | Novel sorbent materials for selective extraction. |

| X-ray Diffraction (XRD) | Solid-state structural analysis | Single-crystal XRD for precise structural determination. |

Expansion of Medicinal Chemistry Research on this compound Analogs

The established role of this compound as a precursor to third-generation penicillins like mezlocillin underscores the biological relevance of its core structure. google.compatsnap.com The broader imidazolidinone scaffold is a well-recognized pharmacophore present in compounds with a wide array of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. researchgate.netmdpi.comnih.govnih.gov

A significant future research direction is to leverage this compound as a starting point for the synthesis of novel, biologically active analogs. This medicinal chemistry approach would involve:

Scaffold-Based Drug Design: Using the this compound core as a scaffold, medicinal chemists can systematically introduce various substituents at different positions of the imidazolidinone ring to create a library of new compounds.

Broad-Spectrum Biological Screening: These newly synthesized analogs should be subjected to a wide range of biological assays to identify potential therapeutic activities. This could include screening for activity against various strains of bacteria and fungi, different cancer cell lines, and a panel of viruses. annalsofrscb.ronih.gov

Structure-Activity Relationship (SAR) Studies: For any "hit" compounds identified during screening, detailed SAR studies would be conducted. This involves synthesizing further analogs to understand how specific structural features influence biological activity, which is a critical step in optimizing lead compounds for drug development.

The presence of the methanesulfonyl group provides a unique chemical handle and electronic properties that can be exploited in the design of new therapeutic agents, potentially leading to the discovery of novel drugs with improved efficacy and pharmacological profiles.

Q & A

Basic Research Question

- HPLC-UV/ELSD : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect impurities like unreacted 2-imidazolidinone (retention time ~3.2 min) .

- ICP-MS : Quantifies residual metal catalysts (e.g., from Merrifield resin methods) below 1 ppm .

- Karl Fischer titration : Monitors water content (<0.1% recommended for stability) .

What mechanistic insights explain the selectivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent nitrogen for nucleophilic attack. Steric hindrance from the imidazolidinone ring directs substitutions to the sulfonamide nitrogen. Kinetic isotope effect (KIE) studies and <sup>13</sup>C NMR titration can map transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.